molecular formula C11H10N2O2 B5524169 (5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5524169
M. Wt: 202.21 g/mol
InChI Key: XWKLMEXYFOBTGK-RMKNXTFCSA-N
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Description

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The compound also features a methylidene group attached to the imidazolidine ring and a 3-methylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

Imidazole derivatives, including “5-(3-methylbenzylidene)-2,4-imidazolidinedione”, have shown promising results in various fields, particularly in drug development . Future research could focus on exploring their potential in treating various diseases and conditions, as well as improving their synthesis methods for better yield and efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 3-methylbenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of various substituted imidazolidine-2,4-dione derivatives.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound without the methylidene and 3-methylphenyl groups.

    5-[(Phenyl)methylidene]imidazolidine-2,4-dione: A similar compound with a phenyl group instead of a 3-methylphenyl group.

    5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione: A compound with a 4-methylphenyl group instead of a 3-methylphenyl group.

Uniqueness

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKLMEXYFOBTGK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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